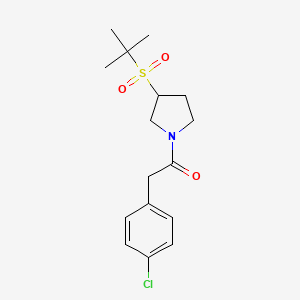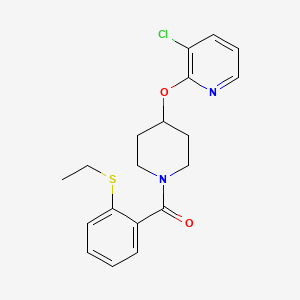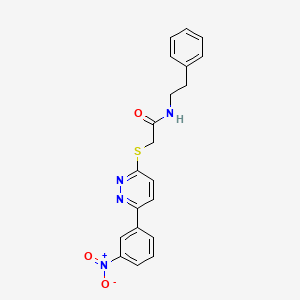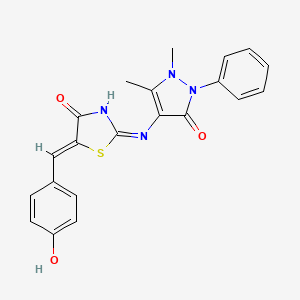![molecular formula C21H20ClNO3S B3000038 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1396868-97-5](/img/structure/B3000038.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide, also known as BHPS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BHPS is an organic sulfonamide that belongs to the class of compounds known as arylsulfonamides.
Wirkmechanismus
Target of Action
The compound N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide, also known as 2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide, is a biphenyl derivative . Biphenyl derivatives have been reported to exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . They have also been studied as potential PD-1/PD-L1 antagonists in cancer immunotherapy . Therefore, the primary targets of this compound could be bacterial cells and PD-1/PD-L1 proteins.
Mode of Action
For instance, as an antibacterial agent, it may interfere with essential bacterial processes, leading to bacterial death . As a PD-1/PD-L1 antagonist, it may block the interaction between PD-1 and PD-L1, thereby enhancing the immune response against cancer cells .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. In bacteria, it could disrupt essential metabolic pathways, leading to bacterial death . In the context of cancer immunotherapy, it may influence the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by cancer cells .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. As an antibacterial agent, it could lead to the death of bacterial cells, thereby helping to control bacterial infections . As a PD-1/PD-L1 antagonist, it could enhance the immune response against cancer cells, potentially contributing to the control of tumor growth .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the optimization of the chemical structure of this compound to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields, particularly in the field of cancer treatment. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.
Synthesemethoden
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is synthesized through a multistep process that involves the reaction of 4-bromobiphenyl with sodium hydroxide to form 4-biphenylcarboxylic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-chlorobenzenesulfonamide in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vivo.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c1-21(24,15-23-27(25,26)20-10-6-5-9-19(20)22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14,23-24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXOOLYHCOUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)


![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)
![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)
